molecular formula C20H28N2O3S B6019468 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

Katalognummer B6019468
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: ZGQBPVBKJHKKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole, commonly known as SBI-425, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. SBI-425 is a selective inhibitor of a protein called inositol-requiring enzyme 1 alpha (IRE1α), which plays a crucial role in the unfolded protein response (UPR) pathway.

Wirkmechanismus

SBI-425 selectively inhibits IRE1α, which is a key mediator of the 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole pathway. The this compound pathway is activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) and is essential for maintaining ER homeostasis. IRE1α is responsible for initiating the splicing of X-box binding protein 1 (XBP1) mRNA, which leads to the production of a functional transcription factor that regulates the expression of genes involved in ER protein folding, degradation, and secretion. Inhibition of IRE1α by SBI-425 leads to the downregulation of the this compound pathway and the subsequent suppression of ER stress-induced cell death.
Biochemical and Physiological Effects:
SBI-425 has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, SBI-425 induces apoptosis and sensitizes cells to chemotherapy by inhibiting the this compound pathway. In neuronal cells, SBI-425 improves cognitive function and reduces neuroinflammation by inhibiting IRE1α. In inflammatory cells, SBI-425 attenuates inflammation and protects against tissue damage by suppressing the this compound pathway. SBI-425 has also been shown to have an anti-fibrotic effect in a mouse model of liver fibrosis by reducing ER stress and inhibiting the activation of hepatic stellate cells.

Vorteile Und Einschränkungen Für Laborexperimente

SBI-425 has several advantages for lab experiments, including its high selectivity and potency for IRE1α inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, SBI-425 also has some limitations, including its poor solubility in water and its short half-life in vivo. These limitations can be overcome by using appropriate solvents and administration routes and by developing more stable analogs of SBI-425.

Zukünftige Richtungen

There are several future directions for the development and application of SBI-425. One direction is to optimize the pharmacokinetic properties of SBI-425 to improve its bioavailability and half-life in vivo. Another direction is to investigate the therapeutic potential of SBI-425 in other diseases, such as diabetes, cardiovascular diseases, and viral infections. Additionally, the development of more selective and potent inhibitors of IRE1α could lead to the discovery of new therapeutic targets and strategies for the treatment of various diseases.

Synthesemethoden

The synthesis of SBI-425 involves several steps, including the formation of the pyrrolidine ring, the introduction of the isoxazole ring, and the sulfonation of the phenyl ring. The detailed synthesis method has been described in a patent filed by GlaxoSmithKline (US Patent Application Publication No. US20130102618A1).

Wissenschaftliche Forschungsanwendungen

SBI-425 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, SBI-425 has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy by targeting the 5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole pathway. In neurodegenerative disorders, SBI-425 has been demonstrated to improve cognitive function and reduce neuroinflammation by inhibiting IRE1α. In inflammatory diseases, SBI-425 has been reported to attenuate inflammation and protect against tissue damage by suppressing the this compound pathway.

Eigenschaften

IUPAC Name

5-[1-(4-tert-butylphenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-14(2)17-13-19(25-21-17)18-7-6-12-22(18)26(23,24)16-10-8-15(9-11-16)20(3,4)5/h8-11,13-14,18H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQBPVBKJHKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.